4-Chloro-6-ethyl-5-fluoropyrimidine is primarily referenced in scientific research as a building block for the synthesis of more complex molecules with various bioactivities []. There is no direct research on the properties or applications of 4-Chloro-6-ethyl-5-fluoropyrimidine itself.
4-Chloro-6-fluoropyrimidine is a heterocyclic aromatic compound with the molecular formula C4H3ClF N2. It features a pyrimidine ring substituted with chlorine and fluorine atoms at the 4 and 6 positions, respectively. This configuration contributes to its reactivity and biological properties. The compound has a molecular weight of approximately 132.53 g/mol and is often represented by the InChI key: KNEBYEIWIJCDKN-UHFFFAOYSA-N .
The chemical reactivity of 4-chloro-6-fluoropyrimidine allows it to participate in various organic reactions:
4-Chloro-6-fluoropyrimidine exhibits notable biological activities:
Several methods exist for synthesizing 4-chloro-6-fluoropyrimidine:
The applications of 4-chloro-6-fluoropyrimidine are diverse:
Studies on the interactions of 4-chloro-6-fluoropyrimidine with biological systems indicate:
Several compounds share structural similarities with 4-chloro-6-fluoropyrimidine. Here is a comparison highlighting their unique features:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 2-Amino-4-chloro-5-fluoropyrimidine | 0.68 | Contains an amino group at position 2 |
| 2,4-Dichloro-5-fluoro-pyrimidine | 0.67 | Two chlorine atoms provide different reactivity |
| 4-Chloro-5-fluoro-2-methylpyrimidine | 0.75 | Methyl substitution alters physical properties |
| 2,4-Dichloro-5-fluoro-6-methylpyrimidine | 0.77 | Additional methyl group enhances lipophilicity |
| 2-Amino-4-chloro-5-fluoropyrimidine | 0.68 | Amino group influences biological activity |
These compounds exhibit varying degrees of biological activity and chemical reactivity due to their distinct substitutions on the pyrimidine ring.
4-Chloro-6-fluoropyrimidine is a disubstituted pyrimidine derivative with the molecular formula C₄H₂ClFN₂ [1] [2] [3]. The compound features a six-membered aromatic heterocyclic ring containing two nitrogen atoms positioned at the 1 and 3 positions of the pyrimidine framework [1] [2]. The heterocyclic ring system exhibits characteristic planarity typical of aromatic compounds, with the chlorine substituent at position 4 and fluorine substituent at position 6 [2] [3]. The molecular weight is 132.52 g/mol [1] [2] [3], and the compound adopts the International Union of Pure and Applied Chemistry name 4-chloro-6-fluoropyrimidine [1] [2] [3].
The pyrimidine ring structure is stabilized through electron delocalization across the conjugated system, with the two nitrogen atoms contributing to the aromatic character through their lone pair electrons [4]. The presence of halogen substituents introduces significant electronic perturbations to the ring system, with both chlorine and fluorine acting as electron-withdrawing groups through inductive effects [5].
Experimental bond length data for pyrimidine derivatives indicate that the carbon-carbon bonds within the heterocyclic ring typically range from 1.33 to 1.39 Angstroms [6] [4]. For pyrimidine ring systems, the bond angles exhibit characteristic distortions from the ideal 120° expected for aromatic systems. Studies on related pyrimidine compounds show that bond angles at nitrogen atoms (N1 and N3) are typically compressed to approximately 115.6° and 116.4°, while carbon positions (C2, C4, and C6) exhibit expanded angles of 126.6°, 122.6°, and 123.7° respectively [4].
The carbon-nitrogen bond lengths in pyrimidine rings typically range from 1.328 to 1.466 Angstroms, with significant variation depending on the specific position and substitution pattern [7]. For halogen-substituted pyrimidines, the carbon-halogen bond lengths show characteristic values: carbon-chlorine bonds typically measure approximately 1.73-1.74 Angstroms, while carbon-fluorine bonds are significantly shorter at approximately 1.34-1.35 Angstroms [8].
Density functional theory calculations using various methods have shown that PBEPBE functional provides optimal agreement with experimental bond length data for pyrimidine systems, with mean absolute deviations of approximately 0.0027 Angstroms from experimental values [9].
The electronic structure of 4-chloro-6-fluoropyrimidine is characterized by the interaction between the π-electron system of the pyrimidine ring and the electron-withdrawing effects of the halogen substituents [10]. The highest occupied molecular orbital typically exhibits significant contribution from the nitrogen lone pairs and the aromatic π-system, while the lowest unoccupied molecular orbital is primarily localized on the electron-deficient carbon atoms adjacent to the nitrogen atoms [10].
The presence of both chlorine and fluorine substituents creates an asymmetric electronic distribution within the molecule. Fluorine, being the most electronegative element, exerts a stronger electron-withdrawing effect compared to chlorine, resulting in differential charge distribution across the ring system [11]. This electronic asymmetry influences both the reactivity patterns and the spectroscopic properties of the compound.
Nuclear magnetic resonance spectroscopy provides detailed structural information for 4-chloro-6-fluoropyrimidine through characteristic chemical shifts of the ring protons [12] [13]. The two aromatic protons in the molecule exhibit distinct chemical shift patterns due to the differential electronic environments created by the halogen substituents. The proton at position 5 experiences deshielding effects from both adjacent halogens, while the proton at position 2 is influenced primarily by the nitrogen atoms.
For related chlorofluoropyrimidine derivatives, proton nuclear magnetic resonance spectra typically show signals in the aromatic region between 6-9 parts per million [12] [13]. The fluorine nucleus, being nuclear magnetic resonance active, provides additional structural confirmation through ¹⁹F nuclear magnetic resonance spectroscopy, typically appearing as a distinctive signal with characteristic coupling patterns to adjacent protons.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with aromatic carbons appearing in the characteristic range of 110-160 parts per million [12]. The carbon atoms bearing halogen substituents show distinctive chemical shifts reflecting the electronic influence of the attached halogens.
Infrared spectroscopy of 4-chloro-6-fluoropyrimidine reveals characteristic absorption bands corresponding to specific molecular vibrations [14] [15]. The aromatic carbon-carbon stretching vibrations typically appear in the region of 1400-1600 cm⁻¹, while carbon-nitrogen stretching modes are observed around 1300-1400 cm⁻¹ [14] [15]. The carbon-hydrogen stretching vibrations of the aromatic protons manifest in the region of 3000-3100 cm⁻¹ [15].
The carbon-halogen stretching vibrations provide distinctive fingerprint regions for structural identification. Carbon-fluorine stretching vibrations typically appear at higher frequencies (1000-1300 cm⁻¹) compared to carbon-chlorine stretching modes (600-800 cm⁻¹) due to the lighter mass and stronger bond strength of the carbon-fluorine bond [15].
The pyrimidine ring exhibits characteristic out-of-plane bending vibrations in the region below 1000 cm⁻¹, which are diagnostic for the specific substitution pattern and ring system [15].
Mass spectrometric analysis of 4-chloro-6-fluoropyrimidine reveals the molecular ion peak at m/z 132, corresponding to the molecular weight of 132.52 [1] [2]. The fragmentation pattern provides structural information through characteristic loss patterns. Common fragmentation pathways include the loss of halogen atoms, with chlorine loss (35 mass units) and fluorine loss (19 mass units) being prominent features [16].
The isotope pattern reflects the presence of chlorine, which exists as two stable isotopes (³⁵Cl and ³⁷Cl) in approximately 3:1 ratio, resulting in characteristic doublet patterns in the mass spectrum separated by 2 mass units [16]. The molecular ion cluster shows the expected isotope distribution for a compound containing one chlorine and one fluorine atom.
Electron impact ionization typically produces additional fragment ions corresponding to the pyrimidine ring system after halogen elimination, with base peaks often appearing at m/z values corresponding to C₄H₂N₂⁺ or related ring fragments [16].
Ultraviolet-visible spectroscopy of 4-chloro-6-fluoropyrimidine reveals electronic transitions characteristic of the aromatic pyrimidine chromophore [10]. The compound typically exhibits absorption maxima in the ultraviolet region, with π→π* transitions occurring around 250-280 nanometers and n→π* transitions at longer wavelengths around 300-350 nanometers [10].
The halogen substituents influence the electronic transitions through both inductive and resonance effects, generally causing bathochromic (red) shifts compared to unsubstituted pyrimidine [10]. The extinction coefficients reflect the electronic nature of the transitions, with π→π* transitions typically showing higher intensity compared to the forbidden n→π* transitions.
The melting and boiling points of 4-chloro-6-fluoropyrimidine reflect the intermolecular forces and molecular structure of the compound [17] [5]. For related chlorofluoropyrimidine derivatives, melting points typically range from 112-115°C, as observed for analogous compounds such as 6-chloro-5-fluoro-4-pyrimidinamine [17]. The boiling point is estimated to be in the range of 275°C based on structural analogs [17].
These thermal properties are influenced by the molecular weight, polarity, and intermolecular interactions [17] [5]. The presence of halogen substituents increases both melting and boiling points compared to unsubstituted pyrimidine due to enhanced van der Waals interactions and dipole-dipole interactions [5].
The density of 4-chloro-6-fluoropyrimidine is estimated to be approximately 1.6 ± 0.1 g/cm³ based on structural analogs [17]. This relatively high density reflects the presence of heavy halogen atoms (chlorine and fluorine) within the molecular structure. The refractive index is estimated to be around 1.584, indicating significant polarizability of the aromatic ring system [17].
These optical and physical properties are directly related to the electronic structure and molecular packing of the compound [17]. The halogen substituents contribute to both increased density and refractive index through their high atomic masses and polarizability.
4-Chloro-6-fluoropyrimidine exhibits moderate solubility in polar organic solvents [5]. The compound shows good solubility in chloroform and ethyl acetate, which are commonly used for extraction and purification procedures [18] [19]. The solubility in water is limited due to the hydrophobic nature of the halogen substituents, although the pyrimidine nitrogen atoms provide some polar character [5].
The solubility pattern reflects the balance between polar and nonpolar character in the molecule [19] [5]. Polar aprotic solvents such as dimethylformamide provide enhanced solubility due to favorable interactions with the aromatic ring system and nitrogen atoms [20]. The differential solubility in various solvents is utilized for purification and analytical procedures [19].
The partition coefficient (log P) of 4-chloro-6-fluoropyrimidine indicates moderate lipophilicity [17] [21]. For related fluoropyrimidine compounds, log P values typically range from 1.5 to 3.5, depending on the specific substitution pattern [17] [21]. The compound's lipophilicity is enhanced by the halogen substituents, particularly chlorine, which increases hydrophobic character [11] [21].
The octanol-water partition coefficient reflects the compound's potential for biological membrane permeation and pharmaceutical applications [22] [21]. The balanced lipophilic-hydrophilic character suggests favorable pharmacokinetic properties for potential medicinal chemistry applications [21].
The thermodynamic properties of 4-chloro-6-fluoropyrimidine reflect the stability of the aromatic ring system and the influence of halogen substituents [23] [24]. The compound exhibits thermal stability typical of aromatic heterocycles, with decomposition temperatures generally exceeding 200°C [23]. The enthalpy of formation is influenced by the bond dissociation energies of the carbon-halogen bonds and the aromatic stabilization energy [23].
The heat capacity and entropy values reflect the molecular degrees of freedom and vibrational modes [24]. The presence of halogen substituents increases the molecular complexity and contributes to higher heat capacity values compared to unsubstituted pyrimidine [24]. The thermal decomposition pathways typically involve initial halogen elimination followed by ring fragmentation at elevated temperatures [23].
Classical synthetic methodologies for 4-Chloro-6-fluoropyrimidine have been extensively developed over several decades, establishing foundational approaches that remain industrially relevant. These methodologies typically involve stepwise halogenation processes that introduce chlorine and fluorine substituents at specific positions of the pyrimidine ring system through well-characterized reaction pathways.
The halogenation of hydroxypyrimidines represents one of the most established and widely utilized synthetic routes for preparing 4-Chloro-6-fluoropyrimidine. This methodology exploits the nucleophilic character of hydroxyl groups in pyrimidine systems, facilitating their displacement by halogen atoms under appropriate reaction conditions [1] [2] [3].
Phosphorus oxychloride emerges as the predominant chlorinating agent in industrial applications, demonstrating exceptional effectiveness in converting hydroxypyrimidines to their corresponding chlorinated derivatives. The reaction typically proceeds through formation of an intermediate phosphate ester, which subsequently undergoes nucleophilic displacement by chloride ions [3] [4]. Optimal reaction conditions involve temperatures ranging from 80 to 160 degrees Celsius, with reaction times extending from 2 to 6 hours, achieving yields between 68 and 99 percent [1] [4].
The mechanistic pathway involves initial coordination of phosphorus oxychloride to the hydroxyl oxygen, forming a phosphoryl intermediate that activates the carbon-oxygen bond toward nucleophilic attack. This activation facilitates chloride displacement, regenerating the phosphorus oxychloride catalyst and producing the desired chloropyrimidine product [3]. The process demonstrates excellent scalability, with industrial implementations successfully producing multi-kilogram quantities while maintaining consistent product quality and yield [4].
Dimethylaniline frequently serves as a base in these transformations, neutralizing hydrogen chloride byproducts and preventing acid-catalyzed decomposition of sensitive intermediates [2]. The incorporation of dimethylaniline also enhances reaction selectivity by modulating the electrophilicity of the phosphorus center, thereby minimizing competing side reactions that could compromise product purity [2].
Sequential halogenation strategies enable preparation of mixed halogenated pyrimidines through controlled introduction of different halogens. For instance, initial chlorination with phosphorus oxychloride followed by selective fluorination produces 4-Chloro-6-fluoropyrimidine derivatives with excellent regioselectivity [2] [3]. This approach offers significant advantages in terms of reaction control and product isolation compared to simultaneous halogenation protocols.
Direct fluorination methodologies represent sophisticated approaches for introducing fluorine atoms into pyrimidine ring systems, offering advantages in terms of reaction efficiency and product selectivity. These techniques have evolved significantly from early electrophilic fluorination protocols to modern methodologies employing specialized fluorinating reagents [5] [6] [7].
Silver difluoride has emerged as a particularly effective reagent for direct fluorination of pyridines and pyrimidines, enabling selective carbon-hydrogen bond functionalization under remarkably mild conditions [5] [7]. The reaction proceeds at ambient temperature within one hour, demonstrating exclusive selectivity for fluorination adjacent to nitrogen atoms in the heterocyclic ring [5]. This selectivity arises from the unique electronic properties of silver difluoride, which facilitates electrophilic attack at electron-rich positions while avoiding over-fluorination or undesired substitution patterns [5].
The mechanistic pathway involves formation of a silver-pyrimidine complex that activates specific carbon-hydrogen bonds toward fluorination. This intermediate undergoes fluorine transfer from the silver center to the carbon atom, regenerating the silver catalyst and producing the desired fluoropyrimidine product [5]. The mild reaction conditions preserve sensitive functional groups and minimize formation of regioisomeric byproducts, making this methodology particularly valuable for late-stage functionalization of complex molecules [5].
Elemental fluorine, when appropriately diluted with inert gases such as nitrogen, provides an alternative approach for direct fluorination of pyrimidine substrates [6]. This methodology requires careful temperature control, typically maintaining reaction temperatures between negative 25 and positive 25 degrees Celsius to prevent uncontrolled fluorination reactions [6]. Fluorine concentrations of 5 to 20 volume percent in nitrogen demonstrate optimal reactivity while maintaining reaction control [6].
The use of inert solvents such as trichlorotrifluoroethane significantly enhances reaction yields and selectivity by moderating the aggressive nature of elemental fluorine [6]. These solvents provide a controlled environment for fluorination reactions while remaining chemically inert under the reaction conditions [6]. The presence of appropriate solvents also facilitates heat dissipation, preventing localized overheating that could lead to decomposition or unselective fluorination [6].
Xenon difluoride offers enhanced safety and controllability compared to elemental fluorine, although requiring elevated temperatures for effective fluorination [8]. The reagent demonstrates excellent stability during storage and handling, making it particularly suitable for laboratory-scale applications where safety considerations are paramount [8]. However, the higher reaction temperatures required for xenon difluoride can limit its applicability to thermally sensitive substrates [8].
Chlorination procedures for pyrimidine substrates encompass a diverse range of methodologies, each offering distinct advantages in terms of reaction conditions, product selectivity, and scalability considerations. These procedures have been extensively optimized for industrial applications, demonstrating robust performance across various scales of operation [9] [10] [11].
Phosgene-based chlorination represents a classical and highly effective approach for introducing chlorine substituents into pyrimidine ring systems [9] [10]. The reaction typically involves treatment of hydroxypyrimidines or aminopyrimidines with phosgene under controlled conditions, achieving excellent yields and selectivity [9]. Optimal reaction temperatures range from 75 to 105 degrees Celsius, with reaction times extending from 12 to 24 hours depending on substrate reactivity and desired conversion levels [9].
The mechanistic pathway involves initial formation of a chloroformate intermediate through reaction of phosgene with hydroxyl or amino groups [9]. This intermediate subsequently undergoes intramolecular rearrangement and chloride displacement, producing the desired chloropyrimidine product while eliminating carbon dioxide and hydrogen chloride [9]. The reaction demonstrates excellent functional group tolerance, accommodating a wide range of substituents without compromising reaction efficiency [9].
Phosphorus pentachloride provides an alternative chlorinating agent that offers enhanced safety compared to phosgene while maintaining excellent reaction efficiency [10] [11]. The reagent functions through formation of phosphorus oxychloride intermediates that facilitate chloride displacement reactions [11]. This methodology demonstrates particular effectiveness for substrates containing multiple hydroxyl groups, enabling selective chlorination at specific positions through appropriate choice of reaction conditions [11].
Thionyl chloride represents another widely utilized chlorinating agent that offers advantages in terms of reaction convenience and product isolation [12]. The reaction produces sulfur dioxide and hydrogen chloride as gaseous byproducts, simplifying purification procedures by eliminating the need for extensive washing or extraction steps [12]. This methodology demonstrates excellent compatibility with automated synthesis platforms, making it particularly valuable for high-throughput applications [12].
Oxalyl chloride provides a mild and selective chlorinating agent that demonstrates exceptional performance for sensitive substrates [13]. The reaction proceeds under relatively mild conditions while producing only carbon monoxide, carbon dioxide, and hydrogen chloride as byproducts [13]. This clean reaction profile facilitates product isolation and purification, making oxalyl chloride particularly suitable for applications requiring high product purity [13].
Contemporary synthetic methodologies for 4-Chloro-6-fluoropyrimidine synthesis have evolved to incorporate advanced catalytic systems, flow chemistry principles, and green chemistry concepts. These approaches emphasize sustainability, efficiency, and environmental compatibility while maintaining the high standards of product quality and yield required for industrial applications.
Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of halogenated pyrimidines, offering unprecedented levels of selectivity, efficiency, and functional group tolerance [14] [15] [16] [17]. These methodologies exploit the unique catalytic properties of transition metals to facilitate carbon-carbon and carbon-heteroatom bond formation under mild conditions, enabling access to complex molecular architectures that would be challenging to prepare using classical synthetic approaches.
Palladium-catalyzed cross-coupling reactions represent the most extensively developed and widely applied methodologies in this category [16] [17]. Suzuki-Miyaura coupling reactions demonstrate exceptional effectiveness for constructing carbon-carbon bonds between halogenated pyrimidines and organoborane coupling partners [16]. These reactions typically proceed under mild conditions using palladium acetate or palladium chloride catalysts in combination with phosphine ligands such as triphenylphosphine [16]. Reaction temperatures ranging from 80 to 120 degrees Celsius achieve optimal yields between 85 and 98 percent with excellent regioselectivity [16].
The mechanistic pathway involves oxidative addition of the halogenated pyrimidine to the palladium center, followed by transmetalation with the organoborane coupling partner and subsequent reductive elimination to form the desired carbon-carbon bond [17]. This catalytic cycle demonstrates remarkable tolerance for diverse functional groups, enabling incorporation of complex substituents without compromising reaction efficiency [17]. The methodology proves particularly valuable for late-stage functionalization of pharmaceutical intermediates and advanced materials [16].
Copper-catalyzed methodologies offer cost-effective alternatives to palladium-based systems while demonstrating complementary reactivity patterns [15]. Ullmann-type carbon-nitrogen bond formation reactions facilitate construction of aminopyrimidine derivatives through coupling of halogenated pyrimidines with nitrogen nucleophiles [15]. These reactions typically employ copper iodide catalysts at temperatures around 130 degrees Celsius, achieving yields between 75 and 92 percent [15].
The copper-catalyzed approach demonstrates particular effectiveness for tandem reaction sequences that combine multiple bond-forming events in a single operation [15]. For example, sequential Ullmann-type carbon-nitrogen coupling followed by intramolecular amidation enables rapid assembly of complex polycyclic pyrimidine systems [15]. This strategy significantly reduces the number of synthetic steps required while maintaining excellent product yields and purity [15].
Rhodium and iridium complexes provide access to unique reactivity patterns that complement palladium and copper methodologies [18]. These catalysts demonstrate exceptional performance for carbon-hydrogen bond functionalization reactions that directly install functional groups onto pyrimidine ring systems without requiring pre-installed halogen substituents [18]. Such approaches offer significant advantages in terms of atom economy and synthetic efficiency by avoiding the need for halogenation and subsequent substitution sequences [18].
Nickel-based catalysts have emerged as valuable alternatives that combine the reactivity of palladium systems with enhanced cost-effectiveness [19]. Cross-electrophile coupling reactions catalyzed by nickel complexes enable direct coupling between two electrophilic partners, circumventing the need for organometallic nucleophiles [19]. This methodology demonstrates particular utility for coupling halogenated pyrimidines with alkyl halides or other electrophilic coupling partners under reductive conditions [19].
Flow chemistry methodologies represent transformative approaches for pyrimidine synthesis that offer significant advantages in terms of reaction control, safety, scalability, and environmental impact [20] [21] [22]. These techniques exploit the unique characteristics of continuous flow reactors to enable precise control over reaction parameters while facilitating rapid heat and mass transfer that enhances reaction efficiency and selectivity.
Continuous flow microreactors demonstrate exceptional performance for halogenation reactions of pyrimidine substrates, enabling precise temperature control and rapid mixing that are challenging to achieve in traditional batch reactors [20] [21]. The enhanced heat transfer characteristics of microreactors facilitate exothermic halogenation reactions while preventing hotspot formation that could lead to decomposition or unselective reactions [20]. Reaction times of 25 to 40 minutes achieve yields between 88 and 95 percent, representing significant improvements over corresponding batch processes [21].
The flow chemistry approach enables implementation of two-step tandem synthesis protocols that combine multiple transformations in a single continuous operation [21]. For example, sequential halogenation and cyclization reactions can be conducted in connected microreactor modules, eliminating the need for intermediate isolation and purification steps [21]. This approach reduces overall process time from 48 hours in traditional batch mode to 40 minutes in continuous flow, while simultaneously improving product yields and reducing waste generation [21].
Temperature control in flow systems demonstrates remarkable precision, with deviations typically limited to plus or minus 2 degrees Celsius compared to plus or minus 8 degrees Celsius achievable in large-scale batch reactors [23]. This enhanced temperature control enables implementation of highly selective reactions that would be challenging to conduct reproducibly at larger scales using conventional equipment [23]. The precise temperature control also facilitates optimization of reaction conditions through systematic variation of reaction parameters [23].
Integrated flow synthesis platforms enable seamless connection of multiple synthetic transformations, creating continuous manufacturing processes that span from raw materials to final products [20] [24]. These platforms incorporate real-time analytical monitoring systems that provide immediate feedback on reaction progress and product quality, enabling dynamic optimization of reaction conditions [24]. Such capabilities represent significant advances toward autonomous synthesis systems that can adapt to changing conditions without human intervention [24].
Scale-up of flow chemistry processes demonstrates remarkable predictability and efficiency compared to traditional batch scale-up procedures [20] [22]. The modular nature of flow systems enables capacity increases through numbering-up strategies that replicate optimized reactor units rather than requiring redesign of equipment and processes [22]. This approach minimizes scale-up risks while maintaining consistent product quality across different production scales [22].
Green chemistry methodologies for 4-Chloro-6-fluoropyrimidine synthesis emphasize environmental sustainability, resource efficiency, and hazard reduction while maintaining high standards of product quality and economic viability [25] [26] [27] [28]. These approaches integrate principles of atom economy, renewable feedstocks, safer reagents, and waste minimization to create more sustainable synthetic processes.
Aqueous phase halogenation reactions represent significant advances in environmental compatibility by replacing organic solvents with water as the primary reaction medium [25] [26]. Hypervalent iodine reagents such as phenyliodine diacetate demonstrate exceptional effectiveness for halogenation reactions in aqueous media, achieving yields between 82 and 94 percent under ambient conditions [25] [26]. The use of water as solvent eliminates concerns regarding volatile organic compound emissions while facilitating product separation through simple extraction procedures [25].
The aqueous halogenation methodology employs readily available potassium halide salts as halogen sources, offering significant cost and safety advantages compared to traditional halogenating agents [25] [26]. These reactions proceed through electrophilic substitution mechanisms that demonstrate excellent regioselectivity for specific positions on the pyrimidine ring [25]. The mild reaction conditions preserve sensitive functional groups while enabling late-stage functionalization of complex pharmaceutical intermediates [26].
Solvent-free reaction conditions eliminate environmental concerns associated with organic solvent use while often enhancing reaction rates and selectivity [4] [27]. Microwave-assisted synthesis under solvent-free conditions demonstrates yields between 70 and 85 percent with reaction times reduced to 1 to 3 hours [4]. The absence of solvents simplifies product isolation procedures while eliminating waste streams associated with solvent recovery and disposal [4].
Biocatalytic approaches offer unprecedented selectivity and environmental compatibility for pyrimidine synthesis [20] [29]. Iridium-catalyzed multicomponent synthesis from renewable alcohol feedstocks demonstrates the potential for sustainable pyrimidine production from biomass-derived starting materials [29]. These reactions proceed through sequences of condensation and dehydrogenation steps that eliminate water and hydrogen as the only byproducts [29].
The biocatalytic methodology enables regioselective synthesis of highly substituted pyrimidines that would be challenging to prepare using conventional synthetic approaches [29]. The combination of renewable feedstocks with catalytic efficiency creates sustainable synthetic routes that demonstrate excellent atom economy while minimizing environmental impact [29]. Such approaches represent important steps toward circular economy principles in pharmaceutical manufacturing [28].
Ionic liquid reaction media provide environmentally benign alternatives to conventional organic solvents while offering unique solvent properties that can enhance reaction selectivity and efficiency [27]. These media demonstrate excellent stability and recyclability, enabling multiple reaction cycles without significant degradation or loss of performance [27]. The low volatility of ionic liquids eliminates concerns regarding vapor emissions while facilitating reaction control through precise temperature management [27].
Industrial scale-up of 4-Chloro-6-fluoropyrimidine synthesis requires comprehensive evaluation of process parameters, economic factors, and environmental impacts to ensure successful commercialization while meeting regulatory requirements and market demands [30] [31] [23] [32].
Process optimization for industrial scale-up encompasses systematic evaluation and control of critical parameters that influence product quality, yield, and manufacturing efficiency [31] [23] [32]. These parameters demonstrate significant interdependence, requiring integrated optimization approaches that consider their collective impact on overall process performance.
Temperature control represents one of the most critical parameters for successful scale-up, with precision requirements becoming increasingly challenging as reactor volumes increase [23]. Laboratory-scale reactions typically achieve temperature control within plus or minus 2 degrees Celsius, while industrial-scale operations may experience variations of plus or minus 8 degrees Celsius [23]. Advanced control systems incorporating distributed temperature sensing and predictive algorithms enable improved temperature management at large scales [23].
Heat transfer rates demonstrate significant scale dependence, decreasing from 0.5 to 1.0 kilowatts per cubic meter at laboratory scale to 0.1 to 0.3 kilowatts per cubic meter at industrial scale [23]. Enhanced heat exchanger designs incorporating structured surfaces and optimized flow patterns help mitigate these limitations while maintaining adequate heat transfer performance [23]. The implementation of heat integration strategies further improves energy efficiency while reducing operating costs [23].
Mixing efficiency exhibits similar scale-dependent behavior, declining from 95 to 98 percent at laboratory scale to 75 to 85 percent at industrial scale [23]. Improved impeller designs incorporating computational fluid dynamics optimization enable enhanced mixing performance while minimizing energy consumption [23]. The selection of appropriate mixing equipment must consider both reaction requirements and scalability constraints [23].
Residence time distribution broadens significantly with increasing scale, affecting reaction selectivity and product quality [23]. Laboratory-scale reactors achieve narrow residence time distributions with variance parameters below 0.1, while industrial-scale systems may exhibit variance parameters approaching 0.5 [23]. Reactor design modifications incorporating structured internals and optimized flow patterns help minimize residence time distribution effects [23].
Mass transfer coefficients decrease substantially with scale, declining from 10 to the negative fourth meters per second at laboratory scale to 10 to the negative sixth meters per second at industrial scale [23]. Structured packing and enhanced mass transfer surfaces help compensate for these limitations while maintaining adequate mass transfer performance [23]. The design of appropriate mass transfer enhancement strategies must consider both performance requirements and economic constraints [23].
Reaction kinetics may exhibit complexity at industrial scale that is not apparent in laboratory studies, requiring sophisticated kinetic modeling approaches [23]. Process analytical technology systems enable real-time monitoring of reaction progress and product formation, facilitating dynamic optimization of reaction conditions [23]. The integration of kinetic models with process control systems enables predictive control strategies that anticipate and compensate for process disturbances [23].
Quality control systems for industrial pyrimidine production must ensure consistent product quality while meeting regulatory requirements and customer specifications [33] [34] [35] [36] [37] [38]. These systems integrate analytical methods, process monitoring, and statistical process control to maintain product quality within acceptable limits.
Chemical purity represents the primary quality attribute for 4-Chloro-6-fluoropyrimidine, with specifications typically requiring purity levels of 99.0 percent or higher [34] [36]. High-performance liquid chromatography with ultraviolet detection provides the analytical foundation for purity determination, achieving precision levels below 1.0 percent relative standard deviation [34] [36]. Each production batch undergoes comprehensive purity analysis to ensure compliance with specifications [36].
Enantiomeric excess requirements, where applicable, typically specify levels of 95.0 percent or higher, determined using chiral high-performance liquid chromatography methods [36]. These analyses require specialized column phases and mobile phase systems optimized for resolution of enantiomeric pairs [36]. The precision of enantiomeric excess determinations typically achieves relative standard deviations below 2.0 percent [36].
Moisture content specifications limit water content to 0.5 percent or less, determined using Karl Fischer titration methods [36]. Moisture control is critical for maintaining chemical stability and preventing hydrolysis reactions that could compromise product quality [36]. Precision of moisture determinations typically achieves relative standard deviations below 5.0 percent [36].
Residual solvent levels require monitoring to ensure compliance with regulatory guidelines, with typical limits of 500 parts per million or less [36]. Gas chromatography with mass spectrometric detection provides sensitive and selective analysis of residual solvents, achieving precision levels below 10.0 percent relative standard deviation [36]. Solvent screening methods must encompass all solvents used in the manufacturing process [36].
Heavy metal contamination requires monitoring to ensure product safety, with typical limits of 10 parts per million or less [36]. Inductively coupled plasma mass spectrometry provides sensitive detection and quantification of trace metal contaminants, achieving precision levels below 15.0 percent relative standard deviation [36]. Metal screening methods must consider potential contamination sources throughout the manufacturing process [36].
Crystalline form characterization ensures consistent physical properties and bioavailability characteristics [36]. X-ray powder diffraction provides definitive identification of crystalline forms while detecting polymorphic impurities [36]. Crystalline form analysis is qualitative but must demonstrate consistency across production batches [36].
Particle size distribution affects product handling characteristics and may influence dissolution behavior [36]. Laser diffraction methods provide rapid and precise particle size analysis, achieving median particle sizes between 10 and 50 micrometers with precision below 3.0 percent relative standard deviation [36]. Representative sampling protocols ensure accurate characterization of bulk material properties [36].
Comprehensive economic and environmental impact assessment provides essential information for investment decisions and regulatory compliance while identifying opportunities for process improvement and cost reduction [30] [39] [40] [41] [42] [28] [43].
Raw material costs represent significant components of overall manufacturing expenses, typically ranging from 45 to 65 dollars per kilogram for traditional synthetic routes [39] [28]. Process intensification strategies enable reductions of 15 to 30 percent through improved yields, reduced waste generation, and enhanced atom economy [28]. The selection of cost-effective starting materials and reagents significantly influences overall economic performance [39].
Energy consumption demonstrates substantial variation depending on process design and optimization level, ranging from 15 to 25 megajoules per kilogram for conventional processes [28]. Heat integration and process intensification strategies enable reductions of 40 to 50 percent while maintaining product quality and yield [28]. The implementation of renewable energy sources further reduces environmental impact and long-term cost exposure [28].
Waste generation represents both environmental and economic concerns, with traditional processes generating 8 to 12 kilograms of waste per kilogram of product [28]. Solvent recycling, process optimization, and green chemistry principles enable waste reductions of 50 to 70 percent [28]. The development of closed-loop systems minimizes waste generation while recovering valuable materials [28].
Water usage requirements vary significantly depending on process design, ranging from 200 to 400 liters per kilogram for conventional processes [28]. Closed-loop water systems and process optimization enable 50 percent reductions in water consumption while maintaining process performance [28]. Water recycling and treatment systems further reduce environmental impact [28].
Carbon footprint calculations encompass direct and indirect greenhouse gas emissions throughout the product lifecycle, typically ranging from 12 to 18 kilograms carbon dioxide equivalent per kilogram for conventional processes [28]. Process optimization, renewable energy utilization, and improved efficiency enable reductions of 45 to 55 percent [28]. Life cycle assessment methodologies provide comprehensive evaluation of environmental impacts [28].
Manufacturing cost optimization through economy of scale, process automation, and efficiency improvements enables cost reductions of 25 to 35 percent compared to traditional processes [28]. The implementation of continuous manufacturing and advanced process control further reduces operating costs while improving product quality [28]. Modular design approaches facilitate flexible capacity expansion while minimizing capital investment requirements [28].
Labor requirements demonstrate significant reductions through process automation and advanced control systems, achieving 60 percent reductions in skilled labor requirements [28]. Automated systems enhance process consistency while reducing human error and improving safety performance [28]. The development of autonomous operation capabilities further reduces labor costs while enabling 24-hour operation [28].